D,L-Stepholidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to "3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol" involves intricate chemical processes. For instance, Rozwadowska et al. (2002) detailed the synthesis of an enantiomerically pure compound through crystallization, highlighting the precision required in the synthesis of complex molecules (Rozwadowska, Sulima, & Gzella, 2002).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family has been elucidated through techniques such as X-ray diffraction. For example, Okmanov et al. (2019) detailed the molecular salt structure obtained from a related synthetic process, emphasizing the importance of molecular structure analysis in understanding the compound's properties (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).

Chemical Reactions and Properties

Chemical reactions involving similar compounds are often complex and yield a variety of products. Yoneda (1964) described a synthesis involving a new ring system, showcasing the chemical reactivity and potential for diverse chemical transformations (Yoneda, 1964).

Physical Properties Analysis

The physical properties, such as melting points and specific rotations, provide insight into the compound's purity and chiral nature. Rozwadowska et al. (2002) reported specific physical properties, such as melting point and optical rotation, which are critical for characterizing the synthesized compounds (Rozwadowska et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, determine the compound's applications and stability. The work by Ando, Tokoroyama, & Kubota (1974) on cyclization reactions showcases the exploration of chemical properties to synthesize complex structures (Ando, Tokoroyama, & Kubota, 1974).

Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Alzheimer

Se ha encontrado que la D,L-Stepholidine rescata el déficit de memoria y la plasticidad sináptica en modelos de la enfermedad de Alzheimer . Lo hace activando la vía de señalización del receptor de dopamina D1/PKA . Este compuesto mejora la memoria dependiente del hipocampo, la expresión en la superficie de los receptores AMPA que contienen el receptor de glutamato A (GluA1) y la densidad de espinas en el hipocampo de los ratones transgénicos APP/PS1 .

Tratamiento de la esquizofrenia

La this compound exhibe actividad agonista del receptor D1 mientras actúa como antagonista del receptor D2 . Este perfil farmacológico único lo convierte en un agente potencial en el tratamiento de la esquizofrenia . Los estudios clínicos han demostrado que la administración conjunta de this compound con un fármaco antipsicótico típico mejora significativamente los efectos terapéuticos y reduce notablemente la discinesia tardía inducida por el fármaco antipsicótico típico utilizado con pacientes esquizofrénicos .

Tratamiento de la enfermedad de Parkinson

Debido a su perfil farmacológico único, la this compound también se considera un agente potencial en el tratamiento de la enfermedad de Parkinson . Su capacidad para actuar como antagonista del receptor D2 mientras exhibe actividad agonista del receptor D1 podría ser beneficiosa para controlar los síntomas de la enfermedad de Parkinson .

Tratamiento de la adicción a las drogas

El perfil farmacológico único de la this compound, específicamente sus acciones duales sobre los receptores de dopamina (DA), la convierte en un agente potencial en el tratamiento de la adicción a las drogas . Su capacidad para actuar como antagonista del receptor D2 mientras exhibe actividad agonista del receptor D1 podría ayudar a controlar los síntomas de abstinencia y reducir los antojos

Mecanismo De Acción

Target of Action

D,L-Stepholidine primarily targets dopamine receptors, specifically the D1 and D2 subtypes . It acts as an agonist for D1-type receptors and an antagonist for D2-type receptors . Dopamine receptors play a crucial role in the central nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

This compound interacts with its targets in a unique way. It acts as a D1-type receptor agonist, meaning it binds to these receptors and activates them .

Biochemical Pathways

The compound’s interaction with dopamine receptors affects several biochemical pathways. Its agonistic activity on D1 receptors can activate the protein kinase A (PKA) signaling pathway . This pathway plays a key role in regulating various cellular processes, including gene transcription, cell cycle progression, and synaptic plasticity .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption from the gastrointestinal tract, but its oral bioavailability is poor due to extensive pre-systemic metabolism . Despite this, the compound shows extensive transport across the blood-brain barrier, indicating its potential for central nervous system effects .

Result of Action

The activation of D1 receptors and blockade of D2 receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to improve memory and synaptic plasticity in models of Alzheimer’s disease . It can also enhance the surface expression of AMPA receptors, which are crucial for synaptic transmission .

Propiedades

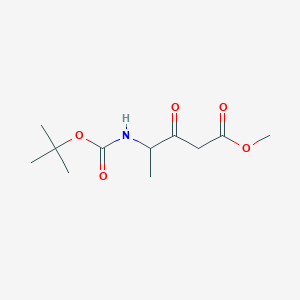

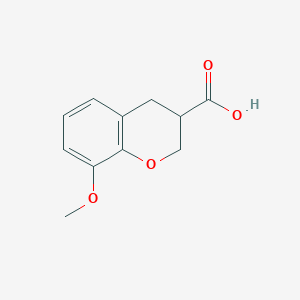

IUPAC Name |

3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPISQIIWUONPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274461, DTXSID70937112 | |

| Record name | stepholidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16562-14-4, 16562-13-3 | |

| Record name | 5,8,13,13a-Tetrahydro-3,9-dimethoxy-6H-dibenzo[a,g]quinolizine-2,10-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16562-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | stepholidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

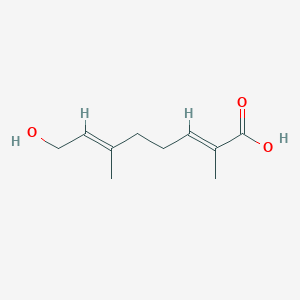

![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)

![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)